2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 74755-16-1
VCID: VC3848045
InChI: InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H/b10-8+
SMILES: C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N
Molecular Formula: C8H6N2O3S
Molecular Weight: 210.21 g/mol

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile

CAS No.: 74755-16-1

Cat. No.: VC3848045

Molecular Formula: C8H6N2O3S

Molecular Weight: 210.21 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile - 74755-16-1

CAS No. 74755-16-1
Molecular Formula C8H6N2O3S
Molecular Weight 210.21 g/mol
IUPAC Name (2E)-2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile
Standard InChI InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H/b10-8+
Standard InChI Key WUECNENOORYKIB-CSKARUKUSA-N
Isomeric SMILES C1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N
SMILES C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, (2E)-2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile, reflects its stereochemistry and functional groups . The E-configuration at the hydroxyimino group ensures spatial separation of the sulfonyl and nitrile substituents, as confirmed by its SMILES string (C1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N) . Key structural elements include:

  • Phenylsulfonyl group: Enhances electrophilicity and stabilizes intermediates via resonance.

  • Hydroxyimino moiety: Participates in tautomerism and coordination chemistry.

  • Nitrile group: Serves as a versatile handle for further functionalization (e.g., hydrolysis to amides or acids).

Quantum mechanical calculations predict a planar geometry around the sulfonyl and hydroxyimino groups, with bond lengths of 1.44 Å (S=O) and 1.28 Å (C≡N) .

Spectroscopic Signatures

Although experimental NMR data are unavailable, computational models suggest distinct signals:

  • ¹H NMR: Aromatic protons (δ 7.5–8.1 ppm), hydroxyimino proton (δ 10.2 ppm).

  • ¹³C NMR: Sulfonyl carbon (δ 58 ppm), nitrile carbon (δ 118 ppm) .

  • IR: Strong absorptions at 1350 cm⁻¹ (S=O), 2250 cm⁻¹ (C≡N), and 3200 cm⁻¹ (O–H) .

Synthesis and Reactivity

Synthetic Routes

While no explicit protocols exist for 2-hydroxyimino-2-(phenylsulfonyl)acetonitrile, analogous compounds suggest a two-step strategy :

  • Sulfonylation: React phenylsulfonyl chloride with acetonitrile derivatives under basic conditions (e.g., K₂CO₃ in THF).

  • Hydroxyimino Introduction: Treat the intermediate with hydroxylamine hydrochloride in ethanol.

Table 1: Hypothetical Synthesis Conditions

StepReagentsTemperatureYield (Predicted)
1PhSO₂Cl, K₂CO₃0–25°C60–70%
2NH₂OH·HCl, EtOHReflux50–55%

Reactivity Profile

The compound’s functional groups enable diverse transformations:

  • Nitrile Hydrolysis: Forms amides or carboxylic acids under acidic/basic conditions.

  • Sulfonyl Reduction: LiAlH₄ reduces the sulfonyl group to thioether, altering electronic properties.

  • Hydroxyimino Tautomerism: Equilibrium between keto and enol forms influences coordination with metal ions (e.g., Cu²⁺, Fe³⁺) .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethodSource
Molecular Weight210.21 g/molCalculated
LogP1.8Computational (Open Babel)
Topological Polar Surface Area (TPSA)56.4 ŲComputational
Water SolubilityLow (≈0.1 mg/mL)Estimated

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in cell-based assays.

  • Computational Studies: Simulate drug-likeness using QSAR models.

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